5-(Methoxycarbonyl)thieno[2,3-b]thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
5-methoxycarbonylthieno[2,3-b]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4S2/c1-13-8(12)6-3-4-2-5(7(10)11)14-9(4)15-6/h2-3H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQRSHFDYJKLQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)SC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)thieno[2,3-b]thiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of a methoxycarbonyl-substituted thiophene derivative with a suitable carboxylic acid precursor. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(Methoxycarbonyl)thieno[2,3-b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-(Methoxycarbonyl)thieno[2,3-b]thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials
Mechanism of Action
The mechanism of action of 5-(Methoxycarbonyl)thieno[2,3-b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Differences and Substituent Effects
Table 1: Key Structural and Functional Group Comparisons
Key Observations :
- Positional Isomerism: The fusion position of the thiophene rings (e.g., [2,3-b] vs. [3,2-b]) significantly alters electronic properties. For example, thieno[3,2-b]thiophene-2-carboxylic acid (Compound D) exhibits distinct NMR shifts compared to the [2,3-b] isomer due to differences in aromaticity .
- Functional Groups : The methoxycarbonyl group in the target compound introduces steric bulk and lipophilicity, balancing the polarity of the carboxylic acid. This contrasts with halogenated analogs like Compound 1, which are more reactive in Suzuki-Miyaura couplings .
Solubility and Physicochemical Properties
The methoxycarbonyl and carboxylic acid groups in the target compound create a balance between hydrophilicity and lipophilicity. Evidence from thieno[2,3-b]pyridine derivatives suggests that ester groups (e.g., –COOCH₃) enhance solubility in organic solvents compared to free carboxylic acids, which may improve bioavailability . In contrast, bis-heterocyclic derivatives (e.g., bis-pyrazolothieno[2,3-b]thiophenes) exhibit reduced solubility due to extended π-systems but show promise as semiconductors .
Biological Activity
5-(Methoxycarbonyl)thieno[2,3-b]thiophene-2-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a thieno[2,3-b]thiophene core with carboxylic acid and methoxycarbonyl substituents. This unique structure contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds derived from thieno[2,3-b]thiophene have been shown to possess antibacterial and antifungal activities. A study demonstrated that certain thiophene derivatives inhibited the growth of various bacterial strains, suggesting their potential as antimicrobial agents .
Antiviral Activity
The antiviral potential of thieno derivatives has been explored in several studies. In particular, derivatives similar to this compound have shown effectiveness against viruses such as Hepatitis B. Molecular docking studies indicated that these compounds could inhibit viral replication by targeting specific viral proteins .
Anticancer Properties
The anticancer activity of thiophene derivatives has been a focal point in recent research. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell cycle progression. For example, terthiophenes have shown promise as potential anti-cancer agents due to their ability to inhibit tumor growth in vitro .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some thiophene derivatives inhibit essential enzymes in pathogens or cancer cells.
- Interaction with DNA/RNA : These compounds can intercalate into nucleic acids, disrupting replication and transcription processes.
- Induction of Oxidative Stress : The generation of ROS can lead to cellular damage and apoptosis in target cells.
Case Studies
| Study | Findings | |
|---|---|---|
| Study on Antimicrobial Activity | Demonstrated inhibition of bacterial growth by thiophene derivatives | Supports the use of thiophenes as potential antimicrobial agents |
| Research on Antiviral Activity | Showed effective inhibition of Hepatitis B virus replication | Indicates promise for therapeutic applications against viral infections |
| Investigation on Anticancer Effects | Induced apoptosis in various cancer cell lines | Suggests potential for development as anticancer therapeutics |
Q & A
Q. What are the optimized synthetic routes for 5-(Methoxycarbonyl)thieno[2,3-b]thiophene-2-carboxylic acid, and how can yield be improved?
The compound is synthesized via esterification of dimethyl thiophene-2,5-dicarboxylate with methanol under basic conditions (sodium methoxide), followed by acidification with HCl to isolate the monocarboxylic acid derivative . To improve yield:
- Optimize reaction time and temperature (e.g., reflux conditions).
- Use catalysts like DMAP (4-dimethylaminopyridine) to enhance ester selectivity.
- Purify intermediates via recrystallization or column chromatography to minimize side products.
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?
Single-crystal X-ray diffraction reveals a monoclinic lattice (space group ) with unit cell parameters , and . The structure is stabilized by O–H···O hydrogen bonds between carboxylic acid groups, forming centrosymmetric dimers with bond lengths of 2.635 Å .
Q. What spectroscopic methods are critical for confirming the compound’s purity and functional groups?
- FT-IR : Confirm ester (C=O stretch at ~1700 cm⁻¹) and carboxylic acid (broad O–H stretch at ~2500–3000 cm⁻¹) groups.
- NMR : NMR detects methoxy protons (~3.9 ppm) and aromatic thiophene protons (6.8–7.5 ppm). NMR identifies carbonyl carbons (~160–170 ppm) .
- Mass spectrometry : Validate molecular weight () via ESI-MS or MALDI-TOF .
Advanced Research Questions
Q. How do electronic properties of the thieno[2,3-b]thiophene core influence its potential in optoelectronic materials?
The conjugated π-system and electron-withdrawing carboxyl/methoxycarbonyl groups enhance charge transport, making it suitable for organic semiconductors. Computational studies (DFT) can model HOMO-LUMO gaps (~3.1–3.6 eV) to predict absorption/emission spectra. Experimental validation via UV-Vis and cyclic voltammetry is recommended .
Q. What strategies are effective for modifying this compound to enhance biological activity (e.g., anti-inflammatory or antimicrobial)?
- Derivatization : Replace the methoxy group with bioisosteres (e.g., hydroxypropoxy or allyloxy) to improve solubility and target binding, as seen in related thiophene derivatives .
- Structure-activity relationship (SAR) : Test substituted analogs (e.g., halogenated or alkylated) in vitro against COX-2 or microbial enzymes.
- Docking studies : Use AutoDock or Schrödinger to predict interactions with proteins like TNF-α or DNA gyrase .
Q. How can computational modeling resolve contradictions between experimental and theoretical data (e.g., hydrogen bond strengths)?
- Perform MD simulations (GROMACS/AMBER) to assess hydrogen bond stability under varying pH/temperature.
- Compare experimental crystallographic data (e.g., O–H···O bond lengths) with DFT-optimized geometries (Gaussian/B3LYP). Adjust basis sets (6-31G**) to improve accuracy .
Q. What are the challenges in scaling up synthesis while maintaining crystallinity, and how are they addressed?
- Solvent choice : Use polar aprotic solvents (DMF, DMSO) to prevent aggregation during recrystallization.
- Crystallization control : Seed with pre-formed crystals or use slow cooling to enhance lattice uniformity.
- Purity monitoring : Implement inline PAT (process analytical technology) like Raman spectroscopy for real-time quality control .
Methodological Considerations
Q. How should researchers handle discrepancies in reported biological activities across studies?
- Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ values) from independent studies.
- Control experiments : Verify compound stability under biological conditions (e.g., pH 7.4 buffer, 37°C).
- Orthogonal assays : Use both enzymatic (e.g., COX inhibition) and cell-based (e.g., LPS-induced inflammation) models to cross-validate results .
Q. What advanced techniques characterize its potential as a precursor for metal-organic frameworks (MOFs)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
